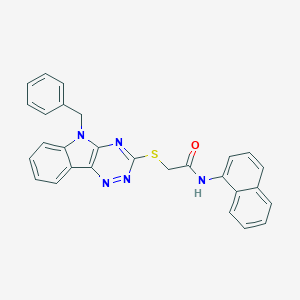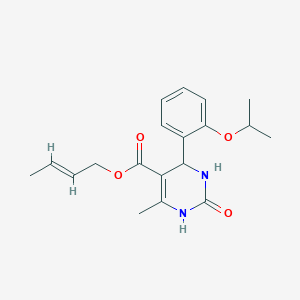
SIRT2-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SIRT2-IN-10 is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazinoindole core, which is fused with a benzyl group and a naphthylacetamide moiety, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of SIRT2-IN-10 involves several steps, starting with the preparation of the triazinoindole core. One common method involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions. The benzyl group is introduced through a nucleophilic substitution reaction, and the final step involves the acylation of the triazinoindole core with 1-naphthylacetic acid to form the desired compound.
Analyse Des Réactions Chimiques
SIRT2-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced with other nucleophiles such as halides or amines.
Acylation: The compound can be further acylated using acyl chlorides or anhydrides to introduce additional acyl groups.
Applications De Recherche Scientifique
SIRT2-IN-10 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of SIRT2-IN-10 involves its interaction with various molecular targets and pathways. The compound is known to bind to specific receptors and enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
SIRT2-IN-10 can be compared with other similar compounds, such as:
5-benzyl-3-mercapto-5H-1,2,4-triazino[5,6-b]indole: This compound shares the triazinoindole core but lacks the naphthylacetamide moiety, making it less complex and potentially less bioactive.
5-ethyl-5H-1,2,4-triazino[5,6-b]indole-3-thiol: This compound has an ethyl group instead of a benzyl group, which may affect its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C28H21N5OS |
|---|---|
Poids moléculaire |
475.6g/mol |
Nom IUPAC |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H21N5OS/c34-25(29-23-15-8-12-20-11-4-5-13-21(20)23)18-35-28-30-27-26(31-32-28)22-14-6-7-16-24(22)33(27)17-19-9-2-1-3-10-19/h1-16H,17-18H2,(H,29,34) |
Clé InChI |
FFKNCUAKAKYMOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-Dichlorophenyl)-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B394375.png)

![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B394378.png)
![3-(4-ethylphenyl)-2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4(3H)-quinazolinone](/img/structure/B394379.png)
![4-fluorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B394380.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B394382.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-3-methyl-N-(1-naphthyl)benzamide](/img/structure/B394385.png)
![Dimethyl spiro[1,3-dioxolane-2,9'-fluorene]-4,5-dicarboxylate](/img/structure/B394387.png)
![1-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B394388.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-ethylphenyl)ethanone](/img/structure/B394391.png)
![2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B394392.png)
